Central Analgesic Activity in Hot-Plate Model
In a head-to-head in vivo comparison, 15alpha-acetoxycleomblynol A (Compound 3) exhibited a 74.1% increase in pain inhibition latency time versus the normal group. This was the highest analgesic effect among all tested compounds, significantly outperforming its closest structural analog, 11-α-acetylbrachy-carpone-22(23)-ene (Compound 4), which showed a 48% inhibition. The positive control, indomethacin, also demonstrated significant activity [1].
| Evidence Dimension | Analgesic activity (increase in latency time in hot-plate test) |
|---|---|
| Target Compound Data | 74.1% increase vs. normal group |
| Comparator Or Baseline | Compound 4 (11-α-acetylbrachy-carpone-22(23)-ene): 48% increase; Indomethacin (positive control): significant activity reported |
| Quantified Difference | 26.1 percentage point superior analgesic effect over the closest dammarane analog |
| Conditions | In vivo hot-plate test in mice |
Why This Matters
This quantitative differential in a classic central analgesic assay provides a clear selection criterion, indicating that the 15alpha-acetoxy substitution yields a substantial potency advantage over the 11-α-acetyl derivative for pain research.
- [1] El-Ayouty, M. M., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(34), 24503-24515. View Source
